

An In-Depth Technical Guide to the Structure-Activity Relationship of Irresistin-16

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Compound of Interest

Compound Name: *Irresistin-16*

Cat. No.: *B10820957*

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Introduction

Irresistin-16 (IRS-16) is a novel antibiotic candidate that has garnered significant attention for its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.^[1] A derivative of the compound SCH-79797, IRS-16 exhibits a unique dual mechanism of action that circumvents common antibiotic resistance pathways, making it a promising lead for the development of new anti-infective therapies.^{[2][3]} This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Irresistin-16**, detailing the key chemical modifications that led to its enhanced antibacterial efficacy and improved safety profile. It includes quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and drug development efforts.

Core Structure and Mechanism of Action

Irresistin-16 is built upon a pyrrolo[3,2-f]quinazoline-1,3-diamine core.^[4] Its parent compound, SCH-79797, was initially identified as a PAR-1 antagonist.^[5] The antibacterial properties of this scaffold are attributed to a dual-targeting mechanism:

- Folate Metabolism Inhibition: The pyrroloquinazolinediamine moiety acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis

pathway. This pathway is critical for the production of nucleotides and certain amino acids necessary for bacterial survival.[2]

- Bacterial Membrane Disruption: A second pharmacophore, a hydrophobic group attached to the pyrrole nitrogen, is responsible for disrupting the integrity of the bacterial cell membrane. [2][3]

This dual-action attack is synergistic, leading to rapid bactericidal activity and an exceptionally low propensity for the development of resistance.[6][7]

Structure-Activity Relationship (SAR)

The development of **Irresistin-16** from SCH-79797 involved systematic modifications to enhance antibacterial potency while minimizing cytotoxicity to mammalian cells. The key structural modification distinguishing **Irresistin-16** from its parent compound is the replacement of the isopropylbenzene group with a biphenylmethyl group at the 7-position of the pyrroloquinazoline core.[2][4]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) values and cytotoxicity data for SCH-79797 and its key derivative, **Irresistin-16**, against a panel of bacterial pathogens and a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of SCH-79797 and **Irresistin-16**

Compound	Acinetobacter baumannii (ATCC 19606) MIC (µg/mL)	Enterococcus faecalis (ATCC 29212) MIC (µg/mL)	Escherichia coli (IptD4213) MIC (µg/mL)	Neisseria gonorrhoeae (ATCC 49226) MIC (µg/mL)	Staphylococcus aureus (MRSA, USA300) MIC (µg/mL)
SCH-79797	8	4	3.1	2	2
Irresistin-16	Not Available	Not Available	Not Available	Not Available	Not Available

Note: Specific MIC values for **Irresistin-16** against this panel were not available in the provided search results. However, it is reported to be 100 to 1000 times more potent than SCH-79797.

[6]

Table 2: Cytotoxicity Data

Compound	Mammalian Cell Line	Assay	Measurement	Value
SCH-79797	Not Specified	Not Specified	Not Specified	Kills human and bacterial cells at similar levels[8]
Irresistin-16	Mouse fibroblast L929 cells	Live/Dead Viability Assay, CCK-8 Assay	Minimal Cytotoxicity	No significant cytotoxicity observed[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the evaluation of **Irresistin-16** and its analogs.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

- **Bacterial Culture Preparation:** Inoculate a single bacterial colony into an appropriate broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
- **Inoculum Standardization:** Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Further dilute the standardized suspension to a final inoculum density of 5×10^5 CFU/mL in the test wells.
- **Compound Dilution:** Prepare a two-fold serial dilution of the test compound (e.g., **Irresistin-16**) in a 96-well microtiter plate using the appropriate broth medium.

- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

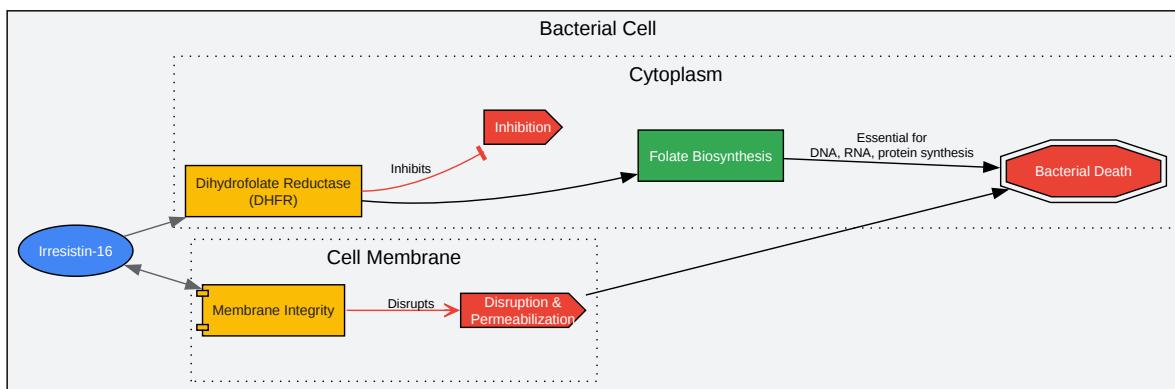
Cytotoxicity Assay

The cytotoxicity of **Irresistin-16** against mammalian cells is a critical determinant of its therapeutic potential.

- Cell Culture: Culture mammalian cells (e.g., mouse fibroblast L929 cells) in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a 96-well plate and incubate overnight to allow for cell attachment.[4]
- Compound Exposure: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24 hours).[4]
- Viability Assessment:
 - Live/Dead Viability Assay: Utilize a fluorescent dye combination such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).[4]
 - CCK-8 Assay (Cell Counting Kit-8): Add the CCK-8 reagent to each well and incubate. The amount of formazan dye produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[4]
- Data Analysis: Compare the viability of treated cells to untreated control cells to determine the cytotoxic effect of the compound.

Visualizations

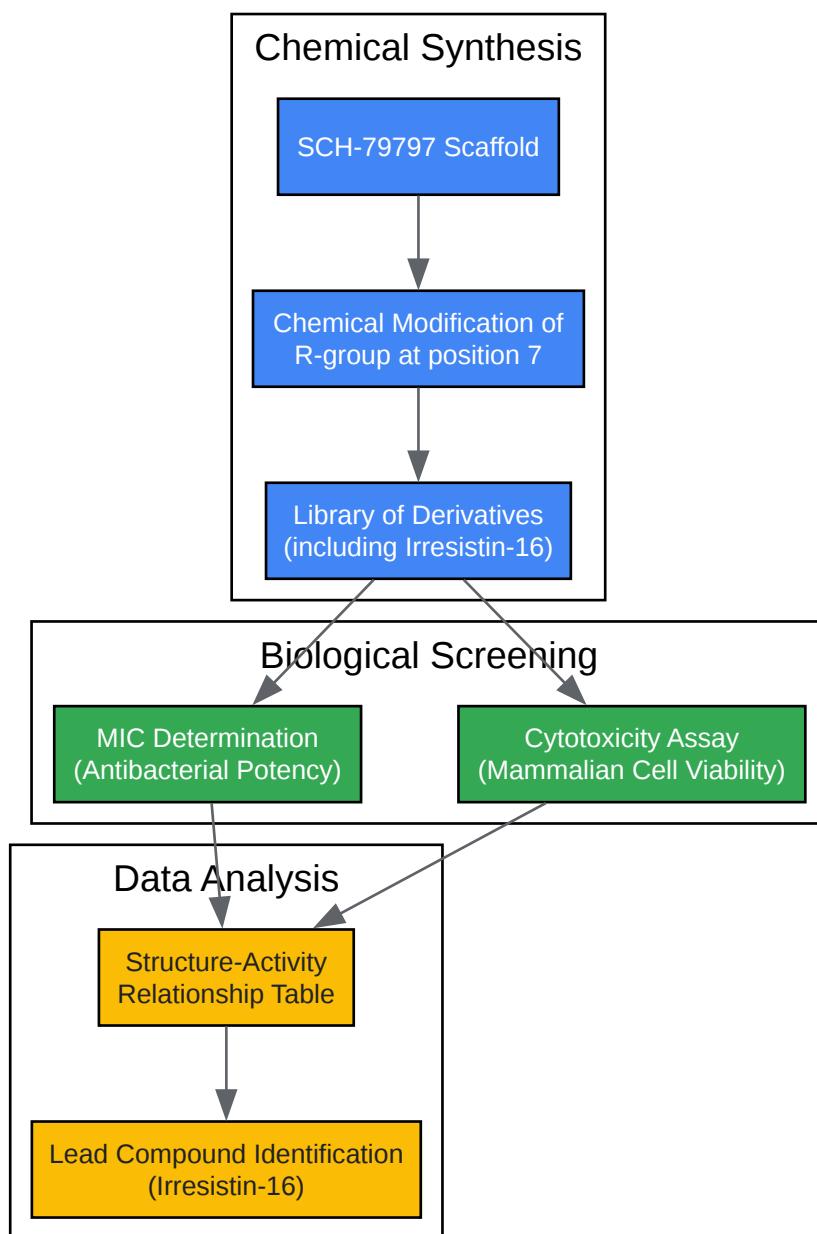
Signaling Pathway of Irresistin-16's Dual Action



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Caption: Dual mechanism of action of **Irresistin-16**.

Experimental Workflow for SAR Studies



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